molecular formula C11H14O2 B195428 Methyl 2-phenylbutanoate CAS No. 2294-71-5

Methyl 2-phenylbutanoate

Cat. No. B195428
CAS RN: 2294-71-5
M. Wt: 178.23 g/mol
InChI Key: PPIQQNDMGXNRFA-UHFFFAOYSA-N
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Description

Methyl 2-phenylbutanoate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for Methyl 2-phenylbutanoate is 1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Methyl 2-phenylbutanoate has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 93.6±17.1 °C . The compound has a molar refractivity of 51.5±0.3 cm3 .

Scientific Research Applications

Impurity Profiling in Synthetic Processes

  • Study Focus: Methyl 2-phenylbutanoate's derivatives, particularly methyl 3-(methylamino)-2-phenylbutanoate, have been identified as impurities in the synthesis of methamphetamine using methyl α-acetylphenylacetate (MAPA), highlighting its potential in forensic chemistry for tracing synthetic routes (Langone et al., 2022).

Chemical Properties and Computational Analysis

  • Study Focus: Variants of 2-phenylbutanoic acid, including 2-methyl-2-phenylbutanoic acid, were analyzed using density functional theory and experimental spectroscopy, indicating potential applications in materials science and drug design (Raajaraman et al., 2019).

Asymmetric Synthesis in Homogeneous Hydrogenation

  • Study Focus: Methyl 3-phenylbutanoate, a derivative of methyl 2-phenylbutanoate, demonstrated optical activity when synthesized using optically active amides, contributing to the field of asymmetric synthesis (Abley & Mcquillin, 1971).

Applications in Tuberculosis Treatment

  • Study Focus: Methyl esters of 4-oxo-4-phenylbut-2-enoate, a structurally related compound, were found to inhibit MenB from Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Li et al., 2011).

Biosynthesis in Fruit Aromas

  • Study Focus: 2-Methylbutanoate esters, closely related to methyl 2-phenylbutanoate, play a crucial role in fruit aroma biosynthesis, particularly in apple varieties (Rowan et al., 1996).

Synthesis and Chemical Properties

  • Study Focus: Methyl 2,4-dioxo-4-phenylbutanoate, a variant of methyl 2-phenylbutanoate, was studied for its reaction properties and potential applications in organic synthesis (Gein et al., 2010).

Pharmaceutical Applications

  • Study Focus: Methyl 2-phenylbutanoate derivatives were explored for potential applications in drug design, including antibacterial and anti-inflammatory properties (Yancheva et al., 2015).

DNA Binding Interactions

  • Study Focus: Methyl 2-phenylbutanoate derivatives demonstrated interactions with DNA, suggesting applications in biochemical and pharmaceutical research (Arshad et al., 2017).

Enantioseparation in Chromatography

  • Study Focus: The compound's derivatives were utilized in chiral capillary gas chromatography, demonstrating its utility in analytical chemistry (Shi et al., 2016).

Safety And Hazards

Methyl 2-phenylbutanoate is a highly flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects and cancer, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

methyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQQNDMGXNRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870954
Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylbutanoate

CAS RN

2294-71-5
Record name Methyl α-ethylbenzeneacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-ethyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Record name Methyl 2-phenylbutyrate
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Synthesis routes and methods I

Procedure details

To 102 g. of 2-phenylbutyric acid dissolved in 1 liter of methanol was added 2 ml of thionyl chloride. The solution was allowed to stand at room temperature overnight. The solvent was removed in vacuo to yield an oil which was dissolved in diethyl ether, washed successively with dilute sodium bicarbonate solution and saturated sodium chloride solution, dried over anhydrous potassium carbonate, and concentrated in vacuo. Distillation yielded 101 g of the title compound as a water-white oil, b.p. 62°-65°/0.5 mm, having the following elemental analysis:
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Synthesis routes and methods II

Procedure details

2-Phenylbutyric acid (10 g, 61 mmole) was dissolved in methanol (30 ml) treated with concentrated HCl (1 ml) and heated at reflux for 20 hours. The heating was stopped and the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the oily residue was treated with ethyl acetate (100 ml). The organic layer was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a clear oil. Yield 10.61 g (97%). 1H NMR (300 MHz, DMSO-d6): δ ppm 0.81 (t, J=7.35 Hz, 3H) 1.69 (m, 1H) 1.98 (m, 1H) 3.53 (d, J=7.35 Hz, 1H) 3.58 (s, 3H) 7.30 (m, 5H).
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Synthesis routes and methods III

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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